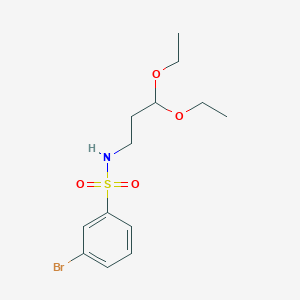
2,5-Dibenzyloxyphenylacetic acid
Übersicht
Beschreibung
2,5-Dibenzyloxyphenylacetic acid is a useful building block for the synthesis of organic compounds. It is often used in research as a reaction component or intermediate .
Synthesis Analysis
This compound has been shown to be effective in the synthesis of complex compounds and useful scaffolds . It can also be used as a reagent for high-quality fine chemicals . An improved method for the synthesis of phenylacetic acid derivatives via carbonylation has been reported .Molecular Structure Analysis
The molecular formula of 2,5-Dibenzyloxyphenylacetic acid is C22H20O4 . The molecular weight is 348.39 g/mol .Chemical Reactions Analysis
2,5-Dibenzyloxyphenylacetic acid is often used in research as a reaction component or intermediate . It has been shown to be effective in the synthesis of complex compounds .Wissenschaftliche Forschungsanwendungen
Chromogenic Detection Systems
A study by Fossati, Prencipe, and Berti (2010) highlighted the development of an improved chromogenic detection system that was coupled with enzyme oxidation of uric acid, resulting in a direct method for assaying uric acid in biological fluids. This system was part of the Sera-Pak line of clinical chemistry reagents and was used for manual or automated procedures (Fossati et al., 2010).
In Vivo Metabolism Studies
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. They identified several metabolites of 2C-B, suggesting two metabolic pathways: oxidative deamination leading to aldehyde, alcohol, and carboxylic acid metabolites, and an alternative pathway leading to 2-O-desmethyl or 5-O-desmethyl metabolites (Kanamori et al., 2002).
Antioxidant Effects in Biological Systems
Guzmán et al. (2007) evaluated the effect of 2,5-dihydroxybenzoic acid, derived from Acetyl salicylic acid (ASA), and vitamin A on certain enzyme levels in the brains of rats exposed to hyperoxia. They found significant increases in enzyme activity and GSH levels, shedding light on the biochemical response to various types of antioxidant substances (Guzmán et al., 2007).
Controlled Drug Release Systems
Research by Alcántara Blanco et al. (2020) involved encapsulating two dibenzylideneacetone (DBA) analogs in poly(lactic acid) (PLA) membranes. These analogs, including DBA derivatives, were evaluated for applications like controlled drug release systems and tissue engineering, highlighting their potential in biomedical fields (Alcántara Blanco et al., 2020).
Enzymatic Synthesis and Metabolic Pathways
The study by Salem et al. (2006) synthesized novel phenoxybenzoylphenyl acetic acids and evaluated them for inhibition of enzyme isozymes. These compounds were found to be potent inhibitors and exhibited potential for pharmacokinetic applications (Salem et al., 2006).
Glycan Analysis Techniques
Hronowski et al. (2020) reported on the use of 2-aminobenzoic acid for labeling N-glycans on a MALDI target. This method showed increased sensitivity for glycan identification and simplified sample preparation, useful in glycan analysis and potentially in diagnostic applications (Hronowski et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
It is often used in research as a reaction component or intermediate .
Mode of Action
It is known to be a useful building block for the synthesis of organic compounds .
Biochemical Pathways
This process involves the transformation of dietary phenylalanine into phenylpyruvic acid (PPY), which is then converted into phenylacetic acid through two distinct thiamine pyrophosphate-dependent pathways .
Eigenschaften
IUPAC Name |
2-[2,5-bis(phenylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)14-19-13-20(25-15-17-7-3-1-4-8-17)11-12-21(19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIBJZFUZRSKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564214 | |
| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyloxyphenylacetic acid | |
CAS RN |
79755-47-8 | |
| Record name | [2,5-Bis(benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)





